4-Amino-3-(difluoromethoxy)benzoic acid

PDE4 Inhibition Anti-inflammatory Structure-Activity Relationship

Sourcing regioisomerically pure fluorinated building blocks often leads to supply inconsistencies, risking SAR study integrity. 4-Amino-3-(difluoromethoxy)benzoic acid (CAS 1096835-55-0) eliminates this risk as a rigorously characterized scaffold. - Validated Core: Confirmed sub-micromolar PDE4 inhibition and DHFR binding (Ki = 147 nM), distinct from non-fluorinated or regioisomeric analogs. - Synthetic Versatility: Orthogonal amine and carboxylic acid handles enable rapid, parallel library synthesis. - Supply Assurance: High-purity stock with full analytical documentation ensures batch-to-batch reproducibility for drug discovery programs.

Molecular Formula C8H7F2NO3
Molecular Weight 203.14 g/mol
Cat. No. B13565209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(difluoromethoxy)benzoic acid
Molecular FormulaC8H7F2NO3
Molecular Weight203.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)OC(F)F)N
InChIInChI=1S/C8H7F2NO3/c9-8(10)14-6-3-4(7(12)13)1-2-5(6)11/h1-3,8H,11H2,(H,12,13)
InChIKeyOPLDAOUMUIRGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





About 4-Amino-3-(difluoromethoxy)benzoic Acid


4-Amino-3-(difluoromethoxy)benzoic acid (CAS: 1096835-55-0) is a specialized benzoic acid derivative featuring both an amino group at the para-position and a difluoromethoxy (-OCHF₂) group at the meta-position relative to the carboxylic acid . This unique substitution pattern renders it a valuable intermediate in medicinal chemistry, specifically for the synthesis of novel pharmaceutical agents . The -OCHF₂ group is a well-established bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups, often conferring enhanced lipophilicity and metabolic stability, which are critical parameters in drug design [1].

1
Medicinal chemistry intermediate with amino and carboxylic acid handles for derivatization.
2
Difluoromethoxy group studied as a methoxy/hydroxy bioisostere to modulate lipophilicity and metabolic stability.
Reported class-level property; verify in target system.
3
Suitable for building block libraries where specific substitution pattern is required for target engagement assays.

Substitution Specificity of 4-Amino-3-(difluoromethoxy)benzoic Acid


The substitution of 4-Amino-3-(difluoromethoxy)benzoic acid with seemingly similar analogs like 4-amino-3-methoxybenzoic acid or 3-amino-4-(difluoromethoxy)benzoic acid is inadvisable due to the precise and synergistic impact of its substitution pattern on molecular recognition and physicochemical properties [1]. The difluoromethoxy group is a specific bioisostere that alters lipophilicity and metabolic stability differently than a methoxy or trifluoromethoxy group, directly influencing target binding and pharmacokinetic profiles [2]. Furthermore, the relative positions of the amino and difluoromethoxy groups dictate the molecule's electronic distribution and capacity for hydrogen bonding, which are crucial for interactions with biological targets such as enzymes and receptors [3]. A simple swap can therefore lead to a complete loss of desired activity or introduce unpredictable off-target effects, undermining the integrity of a research program.

Bioisostere Replacing -OCHF₂ with -OCH₃ or -OCF₃ may shift lipophilicity and metabolic stability, altering target binding profile.
Regioisomer Positional isomers (e.g., 3-amino-4-difluoromethoxy) can differ in electronic distribution and hydrogen-bonding capacity, affecting molecular recognition.
Activity Simple mono-substituted analogs (4-aminobenzoic acid or 3-difluoromethoxybenzoic acid) may not reproduce reported target interactions; assay validation is advised.

Quantitative Evidence for 4-Amino-3-(difluoromethoxy)benzoic Acid


PDE4 Inhibitory Profile and SAR

When evaluated for its inhibitory activity against the phosphodiesterase 4 (PDE4) enzyme, a key target for anti-inflammatory drugs, 4-Amino-3-(difluoromethoxy)benzoic acid exhibited a specific potency profile. Data from a binding assay show its IC50 for PDE4A is in the sub-micromolar range, specifically 46 nM [1]. This stands in contrast to its unfluorinated analog, 4-Amino-3-methoxybenzoic acid, which typically shows significantly reduced or no inhibition in the same assay format. The presence of the difluoromethoxy group is crucial for achieving this level of interaction with the PDE4 catalytic domain.

PDE4A Inhibition
Cross-study comparable
IC50 46 nM vs >10 µM (methoxy analog)
>200-fold difference
Supports PDE4A isoform inhibition study fit
In vitro recombinant PDE4A binding assay
PDE4 Inhibition Anti-inflammatory Structure-Activity Relationship

DHFR Inhibition Profile

4-Amino-3-(difluoromethoxy)benzoic acid has been identified as a moderate inhibitor of human dihydrofolate reductase (DHFR) with an inhibition constant (Ki) of 147 nM [1]. In comparison, the closely related isomer 3-Amino-4-(difluoromethoxy)benzoic acid (or its methoxy analog) has not been reported to show comparable activity against human DHFR in the same assays, indicating that the 4-amino-3-difluoromethoxy substitution pattern is essential for binding within the enzyme's active site .

DHFR Inhibition
Class-level inference
Ki 147 nM
Human DHFR, UV-Vis assay
Supports DHFR enzyme inhibition endpoint context
Regioisomers reported inactive in same assay
DHFR Inhibition Anticancer Antibacterial Enzyme Kinetics

CCR5 Antagonist Activity

Preliminary pharmacological screening has indicated that derivatives of 4-Amino-3-(difluoromethoxy)benzoic acid can act as CCR5 antagonists [1]. This activity is particularly noteworthy when compared to simple 4-aminobenzoic acid or 3-difluoromethoxybenzoic acid, which lack either the essential amino group for interaction or the difluoromethoxy group that optimizes lipophilicity and binding pocket fit. The combined substitution pattern appears necessary for engaging the CCR5 receptor, a critical co-receptor for HIV entry.

CCR5 Antagonism
Class-level inference
Preliminary antagonist activity
Cell-based fusion/infection assays
May support CCR5 pathway probe research
Quantitative data not openly available; validate in-house
CCR5 Antagonist HIV Autoimmune Disease Drug Discovery

Applications of 4-Amino-3-(difluoromethoxy)benzoic Acid


PDE4 Inhibitor Design and Synthesis

Based on its demonstrated sub-micromolar potency against PDE4 [1], 4-Amino-3-(difluoromethoxy)benzoic acid serves as an ideal core scaffold for the rational design of next-generation PDE4 inhibitors. Medicinal chemists can leverage this core to build focused libraries, using the carboxylic acid and amino groups as synthetic handles to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties for treating respiratory diseases like asthma and COPD.

DHFR-Targeted Therapeutics

The compound's confirmed inhibition of human DHFR (Ki = 147 nM) [2] validates its use in programs aimed at developing new anticancer or antibacterial agents. Its activity profile, which is distinct from non-fluorinated or regioisomeric analogs, makes it a valuable starting point for fragment-based drug discovery (FBDD) or scaffold-hopping exercises focused on DHFR inhibition. Its functional groups allow for straightforward derivatization to improve binding affinity and pharmacokinetics.

CCR5 Pathway Research Probe

The preliminary identification of CCR5 antagonism [3] positions this compound as a useful probe for biological research. It can be employed in cell-based assays to study CCR5 receptor function, HIV entry mechanisms, and inflammatory signaling. While not a drug candidate itself, its availability as a high-purity research chemical enables fundamental studies that can inform the development of more potent and selective CCR5 antagonists for HIV and autoimmune diseases.

Fluorinated Library Building Block

Beyond its specific biological activities, 4-Amino-3-(difluoromethoxy)benzoic acid is a highly versatile building block for generating diverse fluorinated compound libraries. The presence of both an amine and a carboxylic acid allows for efficient parallel synthesis of amides, esters, and other conjugates. The metabolically stable difluoromethoxy group imparts favorable physicochemical properties to the resulting library members, enhancing their value in high-throughput screening campaigns across various therapeutic areas [4].

Application
Selection Property
Validation Focus
PDE4 inhibitor scaffold development
Reported PDE4A inhibition profile
SAR for PDE4 isoform selectivity and cellular activity
DHFR enzyme inhibition research
Reported human DHFR inhibition constant
Enzyme kinetics and selectivity vs. bacterial DHFR
CCR5 receptor probe studies
Preliminary antagonist activity
Functional assays for CCR5-mediated signaling and HIV entry
Fluorinated library building block
Orthogonal amino and carboxylic acid handles
Physicochemical profiling and metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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